1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms enhances its reactivity and stability, making it a subject of interest in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under controlled conditions. One common method involves the use of a Grignard reagent, where the aldehyde is reacted with a Grignard reagent derived from a suitable halide, followed by oxidation to yield the desired ketone . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those requiring fluorine incorporation for enhanced bioactivity and metabolic stability.
Wirkmechanismus
The mechanism of action of 1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of fluorine atoms can enhance binding affinity and selectivity towards these targets, influencing the compound’s biological activity. The pathways involved often include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one can be compared with other fluorinated ketones and aldehydes, such as:
4-Fluoro-2-(trifluoromethyl)benzaldehyde: A precursor in the synthesis of the compound, sharing similar reactivity but differing in functional groups.
1-[4-(Trifluoromethyl)phenyl]propan-2-one: Lacks the additional fluorine atom, resulting in different reactivity and applications.
4-Fluoroacetophenone: Another fluorinated ketone with distinct properties and uses in organic synthesis. The uniqueness of this compound lies in its combination of fluorine and trifluoromethyl groups, which confer enhanced stability and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C10H8F4O |
---|---|
Molekulargewicht |
220.16 g/mol |
IUPAC-Name |
1-[4-fluoro-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F4O/c1-6(15)4-7-2-3-8(11)5-9(7)10(12,13)14/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
BNTDWWSIBFUJRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=C(C=C1)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.